4,5-Bis(benzyloxy)-2-methylbenzoic acid
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Overview
Description
4,5-Bis(benzyloxy)-2-methylbenzoic acid is a useful research compound. Its molecular formula is C22H20O4 and its molecular weight is 348.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Organic Synthesis and Green Chemistry
Compounds with structural similarities to 4,5-Bis(benzyloxy)-2-methylbenzoic acid, such as 5,5′-Methylene-bis(benzotriazole), have been explored for their utility in green chemistry and organic synthesis. For example, a practical pilot-scale method for the preparation of 5,5′-methylenebis(benzotriazole) from methyl nitrite and tetraaminodiphenylmethane demonstrates the efficiency and environmental benignity of certain synthetic routes (Gu et al., 2009).
Antioxidant Capacity and Reaction Pathways
The antioxidant capacity of chemical compounds, including those structurally similar to this compound, is of significant interest. Research into the ABTS/PP decolorization assay of antioxidant capacity elucidates reaction pathways and the specificity of oxidation products, highlighting the nuanced roles these compounds can play in biological systems (Ilyasov et al., 2020).
Environmental Fate and Behavior of Chemical Preservatives
Understanding the environmental fate and behavior of chemical preservatives that share functional groups or structural elements with this compound is crucial. Studies on parabens, for instance, provide insight into the biodegradability, ubiquity in surface water, and potential for forming halogenated by-products, which could inform environmental assessments of related compounds (Haman et al., 2015).
Organic Optoelectronics
Research into organic optoelectronic materials, such as benzo[1,2-c;4,5-c′]bis[1,2,5]thiadiazole-based materials, underscores the potential for compounds like this compound to contribute to this field. These materials' biradical nature and future research directions suggest applications in electronic and photonic devices (Tam & Wu, 2015).
DNA Interaction and Drug Design
Studies on DNA minor groove binders, such as Hoechst 33258, highlight the importance of understanding how certain chemical structures interact with DNA. This research provides a foundation for rational drug design, potentially relevant to derivatives of this compound with similar binding capabilities (Issar & Kakkar, 2013).
Mechanism of Action
Target of Action
Similar compounds such as 3,5-bis((4′-carboxylbenzyl)oxy)benzoic acid have been used in the synthesis of coordination polymers . These polymers have been found to interact with transition-metal salts .
Mode of Action
It’s worth noting that related compounds have been used to form coordination polymers, which interact with transition-metal salts . This interaction could potentially lead to changes in the structure and function of the target molecules.
Biochemical Pathways
Related compounds have been shown to interact with transition-metal salts, suggesting potential involvement in metal-related biochemical pathways .
Result of Action
Related compounds have been shown to form coordination polymers, which can interact with transition-metal salts . This suggests that 4,5-Bis(benzyloxy)-2-methylbenzoic acid may have similar effects.
Action Environment
It’s worth noting that the formation of coordination polymers by related compounds is influenced by factors such as ph .
Properties
IUPAC Name |
2-methyl-4,5-bis(phenylmethoxy)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O4/c1-16-12-20(25-14-17-8-4-2-5-9-17)21(13-19(16)22(23)24)26-15-18-10-6-3-7-11-18/h2-13H,14-15H2,1H3,(H,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZWYGJMNFRFOFR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)O)OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70564745 |
Source
|
Record name | 4,5-Bis(benzyloxy)-2-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70564745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127531-39-9 |
Source
|
Record name | 4,5-Bis(benzyloxy)-2-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70564745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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